molecular formula C15H16N2O B5090087 1-(4-Phenylphenyl)ethylurea

1-(4-Phenylphenyl)ethylurea

Cat. No.: B5090087
M. Wt: 240.30 g/mol
InChI Key: DAJLEYAIEUBXKT-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)ethylurea is an organic compound characterized by the presence of a urea group attached to a phenyl-substituted ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)ethylurea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. This reaction typically occurs in the presence of a catalyst and under mild conditions. Another method involves the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, which are known for their versatility and efficiency in forming carbon-carbon bonds .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of water as a reaction medium in Suzuki–Miyaura cross-coupling reactions is an example of a green chemistry approach that minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)ethylurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Phenylphenyl)ethylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Phenylphenyl)ethylurea exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(4-Phenylphenyl)ethylurea is unique due to its specific substitution pattern and the presence of the urea group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-phenylphenyl)ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(17-15(16)18)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJLEYAIEUBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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